Acetonitrile, (methoxymethoxy)-

Overview

Description

Acetonitrile, also known as methyl cyanide, cyanomethane, and ethanenitrile, is a colorless liquid that is the simplest organic nitrile . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

Synthesis Analysis

Acetonitrile has been widely used in organic synthesis and is an important organic substance. It has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Molecular Structure Analysis

The molecular formula of Acetonitrile is C2H3N . The structure of Acetonitrile is HC−C≡N .Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a molar mass of 41.053 g·mol−1, a density of 0.786 g/cm3 at 25°C, a melting point of −46 to −44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible with water and most organic solvents .Scientific Research Applications

Selective Cleavage of p-Methoxybenzyl Ethers

- A method using zirconium(IV) chloride in acetonitrile provides selective and efficient unmasking of p-methoxybenzyl (PMB) ethers and esters, useful in carbohydrate, terpene, and amino acid chemistry (Sharma et al., 2003).

Acidity Influence in Electrochemistry

- Acetonitrile's acidity levels significantly impact Hammett–Zuman type correlations in the reduction of α-hydroxyquinones, important for understanding electron transfer in organic electrochemistry (Bautista-Martínez et al., 2003).

Sonochemistry Applications

- The kinetics of non-radical reactions, like hydrolysis, are influenced by sonication in acetonitrile-water mixtures, indicating the potential for ultrasound in chemical processes (Tuulmets et al., 2014).

Regiospecific Nuclear Iodination

- Acetonitrile enables mild and regiospecific iodination of methoxy substituted benzenes and naphthalenes, a technique valuable in organic synthesis (Carreño et al., 1996).

Conducting Polymer Synthesis

- Electropolymerization of m-methoxytoluene in acetonitrile leads to the formation of conducting polymers with potential applications in materials science (Bergaoui et al., 2002).

Photo-oxidative Coupling Polymerization

- Acetonitrile is used in the photo-oxidative coupling polymerization of methoxy acetonitrile, yielding polymers with unique properties for material applications (Tanaka et al., 1993).

LC/MS Solvent Alternatives

- In peptide analysis by LC/MS, acetonitrile is compared with acetone and methanol as solvents, important for biochemical and pharmaceutical research (Fritz et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

The global acetonitrile market is projected to attain a valuation of US$ 292.23 million in 2023 and is estimated to reach US$ 499.17 million by 2033 while exhibiting a CAGR of 5.5% during the forecast period . The growth of the Acetonitrile market is attributed to its utilization across the pharmaceutical, and analytical industries .

Properties

IUPAC Name |

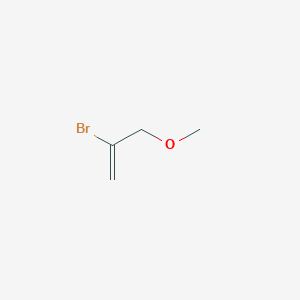

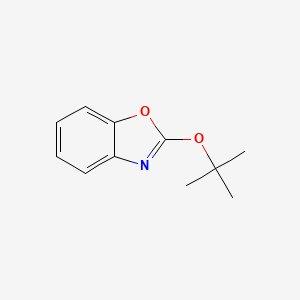

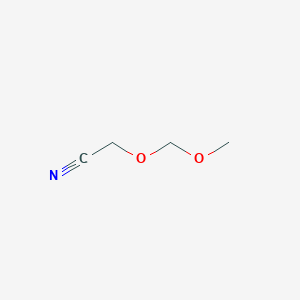

2-(methoxymethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-6-4-7-3-2-5/h3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDDMVNPBJHHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599434 | |

| Record name | (Methoxymethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-76-6 | |

| Record name | (Methoxymethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, N,N'-bis[5-(1,1-dimethylethyl)-3-isoxazolyl]-](/img/structure/B3058357.png)